

PF-1163B: A Technical Guide to an Ergosterol Biosynthesis Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1163B is a macrocyclic antifungal agent isolated from Penicillium sp. that demonstrates potent inhibitory activity against the ergosterol biosynthesis pathway in pathogenic fungi.[1] This technical guide provides an in-depth overview of **PF-1163B**, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. Detailed protocols for key assays are provided, along with visual representations of the targeted biochemical pathway and experimental workflows to support further research and development efforts.

Introduction

Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3] The ergosterol biosynthesis pathway, therefore, presents a key target for the development of antifungal agents. **PF-1163B** and its analogue, PF-1163A, are natural products that have been identified as potent inhibitors of this pathway.[1][4] This document serves as a comprehensive technical resource on **PF-1163B** for the scientific community.

Physicochemical Properties



PF-1163B is a 13-membered macrocyclic depsipeptide. Its structural analogue, PF-1163A, differs by the presence of an additional hydroxyl group on the side chain.[5]

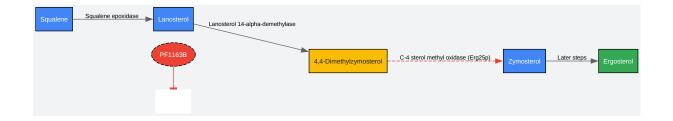
Property	Value Reference	
Molecular Formula	C27H43NO5	[6][7]
Molecular Weight	461.6 g/mol	[6][7]
CAS Number	258871-60-2	[6][7]
Appearance	An oil	[6]
Solubility	Soluble in Acetonitrile	[6]
Storage	-20°C	[6]
Stability	≥ 4 years	[6]
Initial Source	Penicillium sp.	[7]

Mechanism of Action: Inhibition of C-4 Sterol Methyl Oxidase

PF-1163B exerts its antifungal effect by specifically targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: C-4 sterol methyl oxidase (also known as Erg25p).[8][9][10] This enzyme is responsible for the oxidative removal of the two methyl groups at the C-4 position of sterol precursors, a critical step in the conversion of lanosterol to ergosterol.

Inhibition of C-4 sterol methyl oxidase by **PF-1163B** leads to the accumulation of 4,4-dimethyl sterol intermediates and a subsequent depletion of mature ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, ultimately leading to the inhibition of fungal growth.





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Ergosterol biosynthesis pathway showing the inhibition of C-4 sterol methyl oxidase by **PF-1163B**.

Quantitative Antifungal Activity

The antifungal efficacy of **PF-1163B** has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for ergosterol synthesis and its minimum inhibitory concentration (MIC) against various fungal pathogens.

Parameter	Organism/System	Value	Reference
IC50 (Ergosterol Synthesis)	-	34 ng/mL	[6]
MIC	Candida albicans	32 μg/mL	[6]
MIC (in combination with fluconazole)	Azole-resistant Candida albicans	0.0016 μg/mL (PF- 1163B) / 2 μg/mL (fluconazole)	[6]
MIC (PF-1163A)	Candida albicans	8 μg/mL	[11]
MIC (PF-1163A)	S. cerevisiae expressing ERG25p	12.5 μg/mL	[11]

Experimental Protocols



Ergosterol Biosynthesis Inhibition Assay ([14C]Acetate Incorporation)

This assay quantifies the inhibition of ergosterol biosynthesis by measuring the incorporation of a radiolabeled precursor, [14C]acetate, into ergosterol.

Materials:

- Fungal strain (e.g., Candida albicans)
- Growth medium (e.g., Sabouraud Dextrose Broth)
- **PF-1163B** stock solution (in a suitable solvent, e.g., DMSO)
- [1-14C]acetate
- Saponification solution (e.g., 15% w/v alcoholic KOH)
- Heptane
- Scintillation fluid
- · Scintillation counter

Procedure:

- Culture Preparation: Grow the fungal strain to the mid-logarithmic phase in the appropriate growth medium.
- Inoculum Preparation: Adjust the cell density of the culture to a standardized concentration.
- Treatment: Aliquot the cell suspension into tubes and add varying concentrations of PF-1163B. Include a solvent control.
- Radiolabeling: Add [14C]acetate to each tube to a final concentration of approximately 1 µCi/mL.

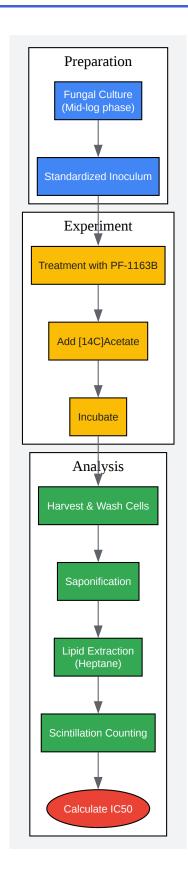
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- Incubation: Incubate the tubes under appropriate growth conditions for a defined period (e.g., 1-4 hours).
- Cell Harvesting: Harvest the cells by centrifugation and wash with sterile water.
- Saponification: Resuspend the cell pellet in the saponification solution and heat at 80°C for 1 hour to extract non-saponifiable lipids (including ergosterol).
- Lipid Extraction: After cooling, add water and heptane to the tubes. Vortex vigorously and centrifuge to separate the phases. The upper heptane layer contains the sterols.
- Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition of [14C]acetate incorporation into the non-saponifiable lipid fraction for each PF-1163B concentration compared to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.





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Workflow for the ergosterol biosynthesis inhibition assay.



Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12][13][14]

Materials:

- Fungal strain (e.g., Candida albicans)
- Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
- PF-1163B stock solution
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader (optional)

Procedure:

- Inoculum Preparation:
 - Subculture the fungal strain on a suitable agar plate and incubate.
 - Prepare a suspension of the fungal colonies in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
 - Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 103 CFU/mL).
- Drug Dilution:
 - Perform serial twofold dilutions of the PF-1163B stock solution in the growth medium directly in the 96-well plate.
 - The final volume in each well should be 100 μL.

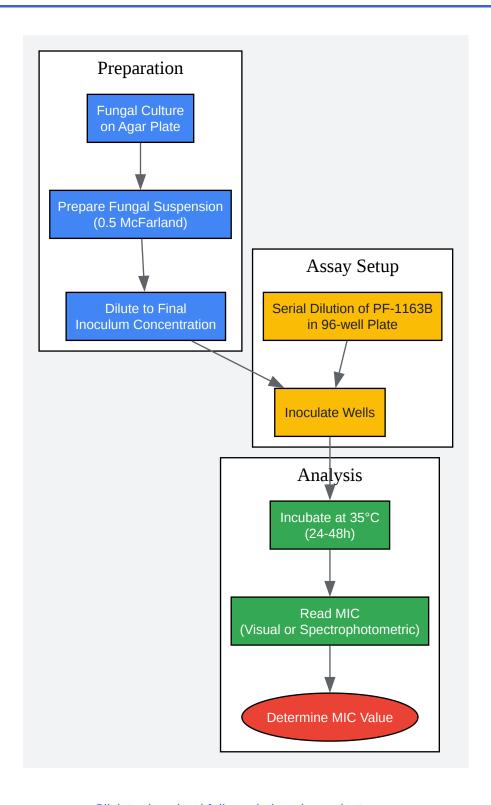
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- Include a drug-free well for a growth control and an uninoculated well for a sterility control.
- Inoculation: Add 100 μ L of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 μ L.
- Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is the lowest concentration of PF-1163B at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.
 - The endpoint can be determined visually or by measuring the optical density using a microplate reader.





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Workflow for the broth microdilution MIC assay.

Conclusion



PF-1163B is a promising antifungal agent that effectively inhibits ergosterol biosynthesis by targeting C-4 sterol methyl oxidase. Its potent activity, particularly in combination with existing antifungal drugs against resistant strains, highlights its potential for further development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of **PF-1163B** in the fight against fungal infections.

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